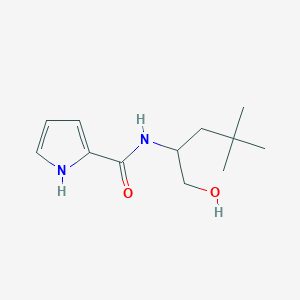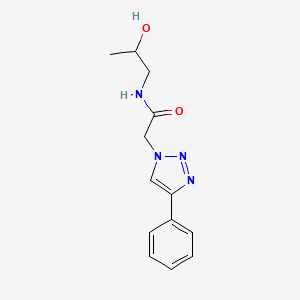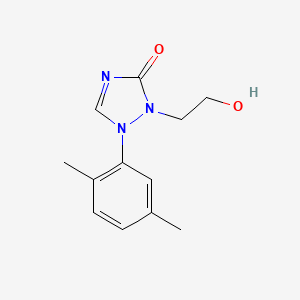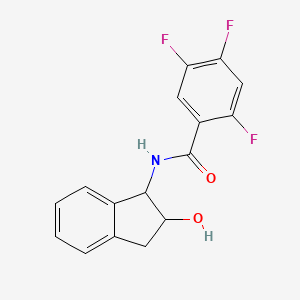
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide, also known as C-DIM12, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound was first synthesized in 2003 by researchers at the University of Arizona, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of a protein called STAT3. STAT3 is a transcription factor that plays a role in cell proliferation and survival, and it is often overexpressed in cancer cells. By inhibiting STAT3, this compound may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to inhibiting STAT3, it has been shown to inhibit the expression of other proteins involved in cell proliferation and survival, such as c-Myc and Bcl-2. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. In addition, it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different types of cancer cells.
Zukünftige Richtungen
There are several future directions for research on N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide. One area of research is to further investigate its mechanism of action and how it interacts with other proteins involved in cell proliferation and survival. Another area of research is to explore its potential use in combination with other chemotherapy drugs to enhance their effectiveness. Finally, researchers may also investigate its potential use in treating other diseases, such as inflammation and autoimmune disorders.
Synthesemethoden
The synthesis of N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide involves several steps, including the reaction of 1,4-dimethyl-2-pentene with nitric acid to form 4,4-dimethyl-2-nitropentane. This compound is then reduced with zinc and acetic acid to form 4,4-dimethyl-2-pentanone. The final step involves the reaction of 4,4-dimethyl-2-pentanone with pyrrole-2-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to enhance the effectiveness of chemotherapy drugs. In addition, this compound has been studied for its potential use in treating other diseases, such as inflammation and autoimmune disorders.
Eigenschaften
IUPAC Name |
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)7-9(8-15)14-11(16)10-5-4-6-13-10/h4-6,9,13,15H,7-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPZRKFHGMMPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CO)NC(=O)C1=CC=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B6641569.png)

![2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B6641583.png)


![[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641608.png)
![1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B6641615.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide](/img/structure/B6641620.png)
![3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide](/img/structure/B6641626.png)
![[1-[(3-Fluorophenyl)methyl]piperidin-3-yl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6641628.png)
![3-[3-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6641636.png)
![2-(1-hydroxycyclopentyl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6641640.png)
![1-[(2S)-2-[2-(2-hydroxypropan-2-yl)pyrrolidine-1-carbonyl]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6641654.png)
![N-(furan-2-ylmethyl)-2-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-N-methylacetamide](/img/structure/B6641665.png)